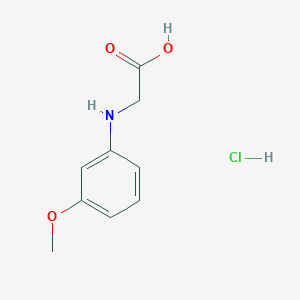![molecular formula C15H11N3O4S B2619830 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865288-07-9](/img/structure/B2619830.png)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It’s an essential component in a variety of applications, including the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The exact molecular structure of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” would require more specific information.
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can vary widely depending on the specific compound and reaction conditions. For instance, the Gewald reaction mentioned earlier is a typical method for synthesizing aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene is a heteroaromatic compound with the formula C4H4S . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Fungicidal Activity
This compound has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . Specifically, compounds 4a and 4f exhibited higher fungicidal activities than both diflumetorim and flumorph .
Field Trial Efficacy
The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies . This efficacy was superior to those of the two commercial fungicides flumorph and mancozeb .
Structural Optimization
N-(thiophen-2-yl) nicotinamide derivatives, which include this compound, are significant lead compounds that can be used for further structural optimization .
Development of New Fungicides
Compound 4f, which includes this compound, is also a promising fungicide candidate against CDM that can be used for further development .
Inhibition of Human Leukocyte Elastase
Substituted benzothiophene derivatives, which could potentially include this compound, have been found to be potent and selective inhibitors of human leukocyte elastase .
Inhibition of Kinesin Spindle Protein (KSP)
These derivatives could also potentially inhibit kinesin spindle protein (KSP), which is crucial for cell division .
Inhibition of Tubulin and Tyrosine Kinase
These compounds could potentially inhibit tubulin and tyrosine kinase of the fibroblast growth factor receptors (FGRF) .
Organic Electronic Devices
Compounds with limited solubility in common organic solvents, which could potentially include this compound, make them promising candidates for organic electronic devices prepared by vapor evaporation .
Mechanism of Action
Target of action
The compound contains a thiophene ring, an oxadiazole ring, and a benzodioxine ring. Compounds containing these structures have been studied for their potential biological activities . For example, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
The mode of action of a compound is determined by its interaction with its targets. For instance, the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its specific targets. As a general note, compounds containing thiophene and oxadiazole rings have been found to interact with a variety of biochemical pathways due to their ability to form various types of chemical bonds .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned earlier, thiophene derivatives have been found to exhibit a variety of pharmacological properties .
Future Directions
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this area is likely to continue focusing on the synthesis of novel thiophene derivatives with potential therapeutic applications.
properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-13(11-8-20-9-4-1-2-5-10(9)21-11)16-15-18-17-14(22-15)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEMGBVWBOJPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

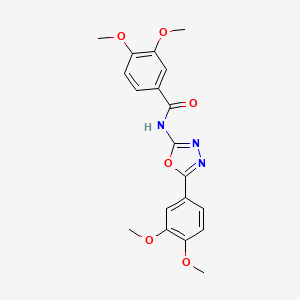

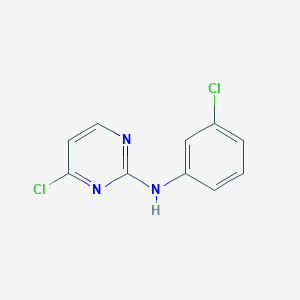
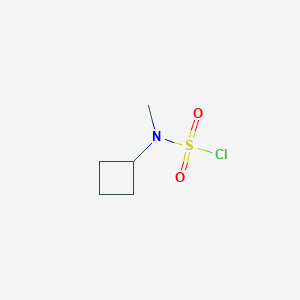
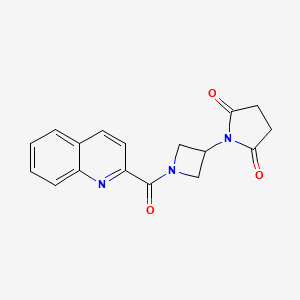
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619756.png)
![ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2619757.png)
![Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2619758.png)

![5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2619764.png)
![4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619765.png)
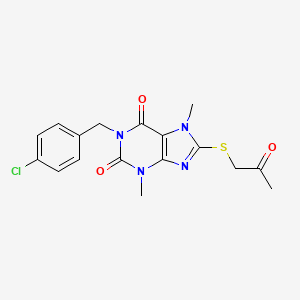
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619768.png)
